N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b]thiazole-3-carboxamide
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Overview
Description
“N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b]thiazole-3-carboxamide” is a compound that has been synthesized for developing novel indole scaffolds as anticancer agents targeting the epidemal growth factor receptor (EGFR) .
Synthesis Analysis
A series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives was designed and synthesized . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .
Molecular Structure Analysis
The molecular structure of this compound is complex and involves multiple functional groups. The structure has been confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The reactions were carried out under mild synthetic conditions supported by microwave radiation .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are determined by its molecular structure. In the 13C NMR spectrum, the most deshielded peak at 158.45 ppm corresponded to the carbonyl carbon, peaks in the range 112.01–156.30 ppm corresponded to the aromatic carbons, and the most shielded peak at 44.08 ppm corresponding to the methylene carbon .
Scientific Research Applications
Synthesis and Characterization
Research has demonstrated the synthesis and detailed molecular characterization of thiazole-based heterocyclic amides, including those related to N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b]thiazole-3-carboxamide. These compounds have been analyzed for their molecular and electronic structures using techniques such as IR, NMR, X-ray diffraction (XRD), and density functional theory (DFT) modelling. These studies have also explored the compounds' antimicrobial activities, suggesting potential pharmacological and medical applications due to their effectiveness against a range of microorganisms (Cakmak et al., 2022).
Molecular Docking and Antimicrobial Activity
Further investigations into benzimidazoles incorporating biologically active heterocycles, such as thiazoles, have been conducted, focusing on their antimicrobial efficacy. These studies utilized 2-acetylbenzimidazole as a foundational compound, leading to the synthesis of various benzimidazoles. In vitro antimicrobial screenings against pathogens like Staphylococcus aureus and Escherichia coli, and docking studies to evaluate their potential mechanism of action, have been conducted, demonstrating significant inhibitory activities (Abdel-Motaal et al., 2020).
Antiprotozoal Agents
Explorations into dicationic imidazo[1,2-a]pyridines and related structures have identified these compounds as potent antiprotozoal agents. Through a series of synthetic steps, compounds demonstrating high affinity for DNA and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum were developed. Such findings indicate the potential of these compounds as templates for developing novel antiprotozoal drugs (Ismail et al., 2004).
Mechanism of Action
Target of Action
The primary target of N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b]thiazole-3-carboxamide is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell proliferation, differentiation, and survival .
Mode of Action
This compound interacts with its target, the EGFR, inhibiting its activity . The inhibition of EGFR leads to a decrease in the downstream signaling pathways that are responsible for cell proliferation and survival. This results in the inhibition of cancer cell growth .
Biochemical Pathways
The compound’s interaction with EGFR affects several biochemical pathways. Primarily, it impacts the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways , which are involved in cell proliferation, survival, and differentiation . By inhibiting EGFR, these pathways are downregulated, leading to reduced cell proliferation and increased cell death .
Pharmacokinetics
The compound’s potent anticancer activities against certain cancer cell lines suggest it may have favorable bioavailability .
Result of Action
The result of the compound’s action is a decrease in cancer cell proliferation and an increase in cancer cell death . This is due to the compound’s inhibition of EGFR, which in turn downregulates the downstream signaling pathways involved in cell proliferation and survival .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S/c21-16(18-9-13-7-4-8-22-13)15-11-23-17-19-14(10-20(15)17)12-5-2-1-3-6-12/h1-8,10-11H,9H2,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLWHJBJALLLEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NCC4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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